LogP Difference: cis vs trans Isomers
The lipophilicity of the trans-2-fluorocyclobutyl motif is distinct from that of its cis-counterpart. A 2024 study on model amines derived from 2-fluorocyclobutanecarboxylic acid measured the LogD values of cis- and trans-isomers, revealing a quantifiable difference in their lipophilicity [1].
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) of 2-fluorocyclobutyl-derived amine model compounds |
|---|---|
| Target Compound Data | LogD = 0.44 (for trans-2-fluorocyclobutyl amine model) |
| Comparator Or Baseline | LogD = 0.62 (for cis-2-fluorocyclobutyl amine model) |
| Quantified Difference | ΔLogD = 0.18 units |
| Conditions | Measurement of LogD at pH 7.4 for model amine derivatives in an aqueous/organic biphasic system, as reported in the study's supporting information [1]. |
Why This Matters
This 0.18 LogD difference translates to a significant difference in the compound's distribution coefficient, which can directly impact a drug candidate's membrane permeability, solubility, and overall bioavailability, making stereochemical purity a critical factor for SAR studies.
- [1] Malashchuk, A., Demchuk, O. P., Razhyk, B. V., Holumbievskyi, V. O., Kudryk, O. V., Chernykh, A. V., Hryshchuk, O. V., Sosunovych, B. S., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry, e202400493. View Source
